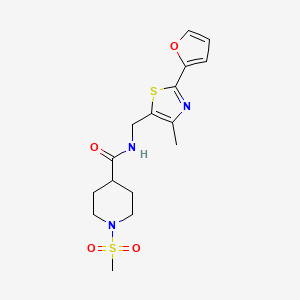![molecular formula C18H13N7O B2655670 1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one CAS No. 1203084-51-8](/img/structure/B2655670.png)
1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one” belongs to a class of compounds known as pyrazolotriazolopyrimidines . These compounds are known to be functionalized ligands that target adenosine receptors . They are often used to develop multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Synthesis Analysis
The synthesis of such compounds generally involves the use of a pyrazolotriazolopyrimidine scaffold, which is chosen as a pharmacophore for the adenosine receptors . It is substituted at different positions with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolotriazolopyrimidine core, which is a fused ring system containing pyrazole, triazole, and pyrimidine rings . This core is functionalized with various substituents, including phenyl and phenylamino groups, at different positions .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the functionalization of the pyrazolotriazolopyrimidine core . This can be achieved through various chemical reactions, including substitution reactions .科学的研究の応用
Synthesis Pathways
Novel Synthesis Approaches
A new approach to synthesize fused pyrazoles, specifically pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine-4(5H)-imines, has been developed. This involves heterocyclization with phenylisothiocyanate, followed by various chemical reactions including methylation and cyclocondensation with orthoesters (Davoodnia et al., 2007).
Synthetic Strategies
Various synthetic strategies have been explored, such as the oxidative cyclization of aldehyde N-(1,3-diphenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazones and Dimroth rearrangement, yielding different pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (Shawali et al., 2008).
Biological Evaluation
Antimicrobial Activity
Novel pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized and evaluated for antimicrobial activities. These compounds showed promise as antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Antifungal Properties
A study developed new derivatives with antifungal activities, showcasing the potential of these compounds in agricultural and food chemistry (Wang et al., 2008).
Chemical Properties and Utilization
Catalyst Utilization
The use of cellulose sulfuric acid as an eco-friendly catalyst in the synthesis of certain pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-ones has been explored, highlighting the potential for more sustainable chemical processes (Gomha & Riyadh, 2015).
Synthetic Versatility
The synthesis of biphenyl-substituted, fused 1,2,4-triazoles through oxidative cyclisation and Dimroth rearrangement has been developed, demonstrating the versatility of these compounds in creating new chemical structures (Shurrab et al., 2013).
作用機序
The mechanism of action of these compounds is thought to involve their binding to adenosine receptors . Computational studies suggest different binding modes for these compounds at the three receptors . Both molecular docking and supervised molecular dynamics simulations confirm that the preferred binding mode at the single receptor is driven by the substitution present at the 5 position .
将来の方向性
The future directions in the research of these compounds could involve the development of more potent conjugable and conjugated ligands targeting adenosine receptors . This could be achieved by further functionalization of the pyrazolotriazolopyrimidine core and exploration of different substituents .
特性
IUPAC Name |
12-anilino-3-phenyl-1,3,4,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O/c26-15-14-11-19-25(13-9-5-2-6-10-13)16(14)24-17(22-23-18(24)21-15)20-12-7-3-1-4-8-12/h1-11H,(H,20,22)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPARAAFFPWFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C3N2C4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

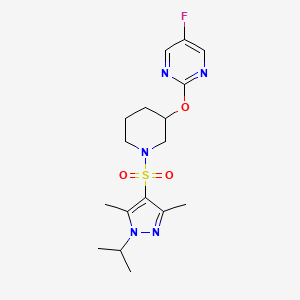

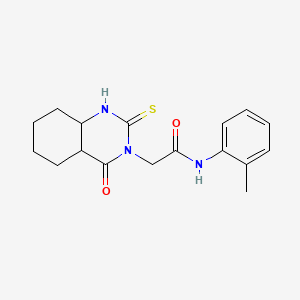
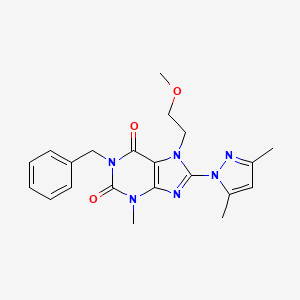
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2655592.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

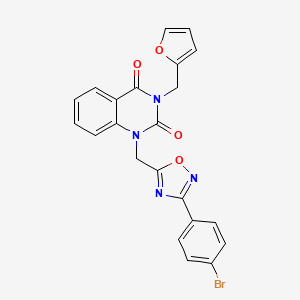

![N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2655603.png)
![1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2655605.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)
![4H-Cyclopenta-1,3-dioxol-4-amine, 6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-, (3aS,4R,6S,6aR)-](/img/structure/B2655609.png)
